molecular formula C11H8F12O2 B1294588 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate CAS No. 2261-99-6

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate

Cat. No. B1294588
CAS RN: 2261-99-6
M. Wt: 400.16 g/mol
InChI Key: YJKHMSPWWGBKTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper discusses the anionic polymerization of protected forms of 2-hydroxyethyl methacrylate (HEMA) to produce well-defined poly(HEMA) with predictable molecular weights and narrow molecular weight distributions . The synthesis involves the use of anionic initiators and the presence of LiCl to achieve stable living polymers. The second paper presents the synthesis of a new difunctional methacrylate monomer, 2-hydroxy-3-methacryloyloxypropoxybenzene, which is used to create porous microspheres . These studies highlight the importance of controlled synthesis techniques to achieve desired polymer architectures.

Molecular Structure Analysis

While the molecular structure of 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methacrylate is not specifically analyzed in the provided papers, the structure of methacrylate monomers is crucial for their reactivity and the properties of the resulting polymers. The presence of protective groups in the monomers allows for the control over the polymerization process and the final polymer structure . The multifunctional nature of the monomer discussed in the second paper suggests that it can form cross-linked structures, leading to porous materials .

Chemical Reactions Analysis

The papers detail the polymerization reactions of methacrylate monomers. In the first paper, anionic polymerization is used to polymerize protected HEMA monomers, which can then be hydrolyzed to remove the protective groups and yield linear poly(HEMA) . The second paper involves copolymerization of a difunctional methacrylate monomer with a cross-linking agent to produce porous microspheres . These reactions are indicative of the types of chemical processes that methacrylate monomers can undergo to form polymeric materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers derived from methacrylate monomers are influenced by the monomers' structure and the polymerization process. The first paper indicates that the resulting poly(HEMA) has very narrow molecular weight distributions, which is significant for the consistency of the polymer's properties . The second paper examines the thermal resistance and swelling behavior of the porous microspheres in various organic diluents, which are important properties for practical applications . These analyses demonstrate the relationship between monomer structure, polymerization conditions, and the resulting material properties.

Scientific Research Applications

Hydrogel Development for Contact Lenses

Research conducted by Knzler and Ozark (1997) explored the use of methacrylate-capped fluoro side chain siloxanes, including 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorotridecoxy)propyl side chain siloxanes, in the development of hydrogels for contact lens applications. Their study demonstrated that the incorporation of such fluorinated methacrylates into hydrogels resulted in materials with high oxygen permeability, a wide range of water contents, and low elasticity, making them suitable for contact lens use (Knzler & Ozark, 1997).

Surface Characterization and Polymerization

In 2008, Xu and Liu investigated the copolymerization of dodecafluoroheptyl methacrylate with hydrophilic monomers. This process involved emulsifier-free emulsion polymerization using RAFT (Reversible Addition-Fragmentation chain Transfer). The study found that the resulting amphiphilic copolymers formed stable micelles and could produce hydrophobic films after heating treatment (Xu & Liu, 2008).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F12O2/c1-4(2)5(24)25-3-7(14,15)9(18,19)11(22,23)10(20,21)8(16,17)6(12)13/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKHMSPWWGBKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC5F10CH2OC(O)C(CH3)=CH2, C11H8F12O2
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25656-09-1
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25656-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70177132
Record name (6H-Perfluorohexyl)methyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate

CAS RN

2261-99-6
Record name 1,1,7-Trihydrododecafluoroheptyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2261-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002261996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6H-Perfluorohexyl)methyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.150
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
O Paiuk, N Mitina, M Slouf, E Pavlova, N Finiuk… - Colloids and Surfaces B …, 2019 - Elsevier
Colloidal-chemical characteristics of block/branched cationic and non-ionic polyamphiphiles containing poly(fluorine-alkyl methacrylate) (poly(FMA)) block and their intermolecular …
Number of citations: 18 www.sciencedirect.com
K Zhang, J Cai, X Li, H Li, Y Zhao, X Yuan - Chinese Journal of Polymer …, 2015 - Springer
Polyacrylate-fluorosilicone block copolymers, namely, polyacrylate-b-polydimethylsiloxane and polyacrylate-b-polymethyltrifluoropropylsiloxane were synthesized for fabricating …
Number of citations: 21 link.springer.com
X Wu, J Cao, S Zheng, Z Cao - Progress in Organic Coatings, 2023 - Elsevier
Low surface energy and low surface reconfiguration are two key properties being sought for fluorinated polymer films with short perfluoroalkyl groups, which are mainly determined by …
Number of citations: 1 www.sciencedirect.com
H Li, X Li, C Luo, Y Zhao, X Yuan - Thin Solid Films, 2014 - Elsevier
A facile process to fabricate icephobic surfaces was developed by spin-coating the polydimethylsiloxane-b-poly(fluorinated acrylate) (PDMS-b-PFA) block copolymers on the substrate. …
Number of citations: 35 www.sciencedirect.com
Y Li - Advances in Composite Materials-Analysis of Natural …, 2011 - books.google.com
Wood has been an essential material for human survival since the primitive state, for its wide abundance, renewable and environmentally benign nature, relative ease of working it, and …
Number of citations: 42 books.google.com
Z Zhang, A Conway, AB Salamone… - Frontiers in …, 2010 - article.imrpress.com
1. Abstract 2. Introduction 3. Material and methods 3.1. Materials 3.2. Polymer synthesis and polymer formulation preparation 3.2. 1. Polymer I (poly (TRIS-co-NIPAM)), formulation 1 3.2. …
Number of citations: 2 article.imrpress.com

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